N-(4-fluorobenzyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide is a synthetic compound that acts as a high-affinity antagonist for the CXC chemokine receptor CXCR3. [] This receptor plays a crucial role in inflammatory responses by mediating the recruitment of immune cells to inflammation sites. By blocking CXCR3, N-(4-fluorobenzyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide can inhibit the binding and signaling of CXCR3 chemokines, potentially mitigating excessive inflammatory responses.
Molecular Structure Analysis
N-(4-fluorobenzyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide is a 3,6-disubstituted piperidine derivative. [] The molecule features a central piperazine ring with a 2-fluorophenyl group attached to one nitrogen. The other nitrogen is linked to an acetamide moiety, which in turn connects to a 4-fluorobenzyl group.
Mechanism of Action
N-(4-fluorobenzyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide exhibits its biological activity by acting as a high-affinity antagonist of the CXCR3 receptor. [] It binds to the receptor in an allosteric fashion, meaning it interacts with a site distinct from the orthosteric binding site of the natural chemokine ligands (CXCL9, CXCL10, and CXCL11). This binding event prevents the chemokines from activating the receptor, effectively inhibiting downstream signaling pathways involved in immune cell migration and activation.
Applications
Inflammatory diseases: Given the role of CXCR3 in inflammatory responses, N-(4-fluorobenzyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide might have therapeutic potential in conditions like rheumatoid arthritis and inflammatory bowel disease. []
Autoimmune diseases: Targeting CXCR3 with N-(4-fluorobenzyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide may offer therapeutic benefits in managing autoimmune disorders such as multiple sclerosis and type 1 diabetes, where CXCR3-mediated immune cell infiltration contributes to tissue damage. []
Compound Description: NAPMA is a small molecule that exhibits potent inhibitory effects on osteoclast differentiation, a process crucial for bone resorption. Studies have shown that NAPMA effectively attenuates bone resorption both in vitro and in vivo, making it a potential therapeutic candidate for osteoporosis and other bone-related diseases. []
Compound Description: PPOAC‐Bz is a novel inhibitor of osteoclastogenesis, the process of bone-resorbing osteoclast formation. It demonstrates strong inhibitory effects on osteoclast differentiation and bone resorption activity in vitro and has been shown to prevent OVX-induced bone loss in vivo, highlighting its potential for treating osteolytic disorders. []
Compound Description: PPOA-N-Ac-2-Cl acts as a potent inhibitor of osteoclast differentiation. It downregulates the expression of various osteoclast-specific markers, thereby suppressing the formation of mature osteoclasts. PPOA-N-Ac-2-Cl also exhibits anti-resorptive effects by attenuating bone resorption activity and F-actin ring formation, suggesting its potential as a therapeutic agent for bone diseases. []
Compound Description: This series of compounds demonstrates potent antibacterial activity against various Gram-positive and Gram-negative bacterial strains. The study identified compounds with excellent Minimum Inhibitory Concentration (MIC) values, indicating their efficacy in inhibiting bacterial growth. []
Compound Description: This compound is a pyridylacetamide derivative featuring an imidazole ring substituted with a 4-fluorophenyl group and a methylsulfinyl group. []
Compound Description: This compound is a pyridylacetamide derivative incorporating a 2,3-dihydroimidazo[2,1-b][1,3]thiazole ring system. It possesses two 4-fluorophenyl substituents, contributing to its overall structure and potential biological activity. []
Compound Description: CBS-3595 is a dual p38α MAPK/PDE-4 inhibitor that demonstrates potent anti-inflammatory activity. Preclinical studies have revealed its ability to suppress TNFα release, suggesting its potential for treating TNFα-related diseases. Phase I clinical trials have confirmed its anti-inflammatory effects in humans. []
Compound Description: This radiotracer displays a high affinity for sigma receptors, particularly sigma-2 receptors. Preclinical studies have demonstrated its potential as an imaging agent for breast cancer, suggesting its utility in diagnosing and monitoring tumor growth. []
Compound Description: DPI-3290 is a mixed opioid agonist that demonstrates potent antinociceptive activity with reduced respiratory depressant effects compared to traditional opioids like morphine and fentanyl. []
Compound Description: DPI-221 is a nonpeptide δ-opioid receptor agonist. It effectively increases the micturition interval in normal rats, suggesting its potential for treating urinary incontinence. [, ]
Compound Description: NFLOBA-EF24 is a synthetic curcuminoid derivative that exhibits potent antiproliferative activity against cancer cells. Preclinical studies have shown its effectiveness in reducing tumor size, suggesting its potential as an anticancer agent. []
Compound Description: This compound acts as a thromboxane receptor antagonist and has potential therapeutic applications in treating cardiovascular diseases. []
Compound Description: FGIN-1-27 acts as a selective agonist for the cholesterol-binding translocator protein (TSPO). It effectively stimulates testosterone production in Leydig cells, suggesting its potential for treating hypogonadism. [, , ]
Compound Description: VUF11211 is a high-affinity antagonist for the CXCR3 chemokine receptor. Its interaction with specific amino acid residues in the transmembrane domains of CXCR3 highlights its potential as a therapeutic agent for inflammatory diseases. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.